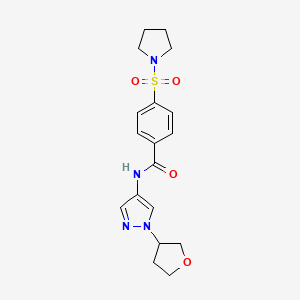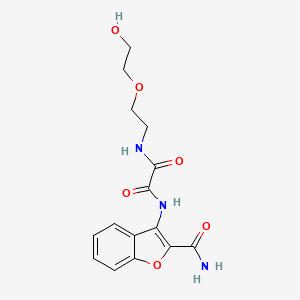
(E)-3-(dimethylamino)-1-(4-fluorophenyl)-2-(2-morpholinoethyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(Dimethylamino)-1-(4-fluorophenyl)-2-(2-morpholinoethyl)-2-propen-1-one, or 4-FMA, is an organic compound that has been studied for its potential applications in scientific research. 4-FMA is a derivative of amphetamine and is structurally related to compounds such as 3-FMA and 4-MMA. It is a white crystalline solid that is soluble in water and ethanol. 4-FMA has been used in scientific research as a research chemical, and has been studied for its potential applications in pharmacology, toxicology, and other areas of scientific research.
Aplicaciones Científicas De Investigación
Photophysical Properties and Sensor Development
The study of photophysical properties of borondipyrromethene analogues, including compounds with tertiary amine groups like dimethylamino and morpholino, has revealed important insights into their behavior in different solvents. These compounds exhibit solvent-dependent fluorescence, which is crucial for developing fluorescent molecular probes. Such probes are instrumental in studying biological events and processes due to their sensitive fluorescence-environment dependence, long emission wavelengths, and high quantum yields ((Qin et al., 2005)).
Fluorescent Molecular Probes
Fluorescent molecular probes based on solvatochromic dyes incorporating dimethylamino groups have been synthesized for ultra-sensitive detection in biological studies. These compounds, by facilitating intramolecular charge transfer, offer valuable tools for probing and understanding various biological events through their solvent polarity-dependent fluorescence ((Diwu et al., 1997)).
Novel Pharmaceutical Compounds
A new potential pharmaceutical compound, 2-(4-dimethylaminophenyl)-5-fluoro-6-(morpholin-4-yl)-1H-benzimidazole, was synthesized, showcasing the versatility of compounds related to "(E)-3-(dimethylamino)-1-(4-fluorophenyl)-2-(2-morpholinoethyl)-2-propen-1-one" in drug development. Its interaction with beta-cyclodextrin (β-CD) and the effect of pH on its absorption spectrum underline its potential as a molecular probe and its application in pharmaceuticals ((Tang et al., 2004)).
Sensing and Detection Technologies
The development of highly selective sensors for metal ions such as Hg2+ and Cr3+ using compounds with dimethylaminophenyldiazenyl fragments demonstrates the compound's applicability in environmental monitoring and safety. Such sensors, capable of detecting ions in neutral water, highlight the role of these compounds in creating practical tools for the detection of hazardous substances ((Das et al., 2012)).
Propiedades
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)-1-(4-fluorophenyl)-4-morpholin-4-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c1-19(2)13-15(7-8-20-9-11-22-12-10-20)17(21)14-3-5-16(18)6-4-14/h3-6,13H,7-12H2,1-2H3/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAJYILTJLYZEQ-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(CCN1CCOCC1)C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\CCN1CCOCC1)/C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(dimethylamino)-1-(4-fluorophenyl)-2-(2-morpholinoethyl)-2-propen-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Dimethyl-4-[[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methyl]-1,2-oxazole](/img/structure/B2927808.png)


![N-(2-chlorobenzyl)-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2927811.png)
![8-ethoxy-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2927813.png)
![6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2927814.png)

![4-(o-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2927816.png)

![Tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate](/img/structure/B2927820.png)
![N-(4-chlorophenethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2927821.png)
